N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamide
Descripción general
Descripción
N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamide, commonly known as FIIN-3, is a small molecule inhibitor that has been widely used in scientific research to study the mechanism of action of various proteins. FIIN-3 is a potent inhibitor of the fibroblast growth factor receptor (FGFR) family of proteins, which are involved in various cellular processes such as cell growth, differentiation, and survival.
Mecanismo De Acción
FIIN-3 inhibits N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides by binding to the ATP-binding pocket of the kinase domain of the receptor, thereby preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of various cellular processes such as cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
FIIN-3 has been shown to have various biochemical and physiological effects. Inhibition of N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides by FIIN-3 leads to the inhibition of cell growth, differentiation, and survival in various cell lines. FIIN-3 has also been shown to inhibit angiogenesis, which is the process of formation of new blood vessels, by inhibiting the proliferation of endothelial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FIIN-3 has several advantages for lab experiments. It is a potent inhibitor of N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides and has been shown to be selective for N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides over other kinases. FIIN-3 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, FIIN-3 has some limitations for lab experiments. It has been shown to be unstable in aqueous solutions, and its solubility in organic solvents is limited.
Direcciones Futuras
FIIN-3 has opened up new avenues for research into the mechanism of action of N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides and the identification of novel therapeutic targets for various diseases. Some of the future directions for research using FIIN-3 include the identification of novel N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamide isoforms that are involved in various diseases, the development of more potent and selective N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamide inhibitors, and the identification of novel downstream signaling pathways that are affected by N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamide inhibition.
Conclusion:
In conclusion, FIIN-3 is a small molecule inhibitor that has been widely used in scientific research to study the mechanism of action of various proteins, especially the N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamide family of proteins. FIIN-3 has several advantages for lab experiments, including its potency and selectivity for N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides. However, it also has some limitations, including its limited solubility in organic solvents. FIIN-3 has opened up new avenues for research into the mechanism of action of N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides and the identification of novel therapeutic targets for various diseases.
Aplicaciones Científicas De Investigación
FIIN-3 has been widely used in scientific research to study the mechanism of action of various proteins, especially the N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamide family of proteins. N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides are involved in various cellular processes such as cell growth, differentiation, and survival, and their dysregulation has been linked to various diseases such as cancer and skeletal disorders. FIIN-3 has been shown to be a potent inhibitor of N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides, and its use has led to the identification of novel therapeutic targets for various diseases.
Propiedades
IUPAC Name |
N-(2-aminophenyl)-4-[(7-fluoroindazol-1-yl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O/c22-17-5-3-4-16-12-24-26(20(16)17)13-14-8-10-15(11-9-14)21(27)25-19-7-2-1-6-18(19)23/h1-12H,13,23H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMAKPHQNCNLFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C4=C(C=CC=C4F)C=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731574 | |
Record name | N-(2-Aminophenyl)-4-[(7-fluoro-1H-indazol-1-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamide | |
CAS RN |
920315-05-5 | |
Record name | N-(2-Aminophenyl)-4-[(7-fluoro-1H-indazol-1-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.